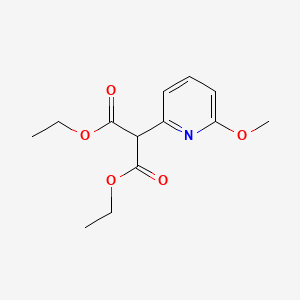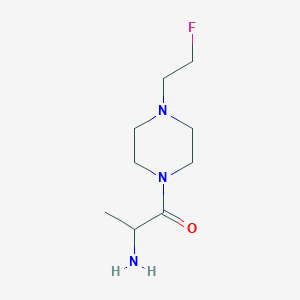![molecular formula C8H13F3N2 B1465359 2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole CAS No. 1479266-08-4](/img/structure/B1465359.png)
2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole
概要
説明
2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole is a fluorinated organic compound known for its unique structural and chemical properties. The presence of the trifluoroethyl group imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
作用機序
Target of action
The compound is a pyrrole derivative. Pyrrole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels . .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. Pyrrole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding
Biochemical pathways
Pyrrole derivatives can affect various biochemical pathways depending on their targets. For example, some pyrrole derivatives are known to inhibit enzymes involved in the synthesis of cholesterol, thus affecting the cholesterol biosynthesis pathway
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical properties. For example, the trifluoroethyl group in the compound might influence its lipophilicity, which could affect its absorption and distribution . .
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some pyrrole derivatives are known to have anti-inflammatory, antibacterial, antifungal, and anticancer effects
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, some pyrrole derivatives have been found to be more stable and effective in acidic environments
生化学分析
Biochemical Properties
2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The trifluoroethyl group enhances the compound’s ability to form hydrogen bonds and engage in hydrophobic interactions, which can affect enzyme binding and activity. For instance, this compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity by altering the enzyme’s conformation and substrate affinity . Additionally, this compound can form complexes with proteins such as albumin, affecting its distribution and bioavailability in biological systems .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins and receptors. For example, it has been observed to inhibit the activity of protein kinase C, leading to alterations in downstream signaling cascades . Furthermore, this compound can impact gene expression by interacting with transcription factors and modifying their binding to DNA . This can result in changes in the expression levels of genes involved in cellular metabolism, proliferation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by binding to the active site or allosteric sites of enzymes. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels . Additionally, this compound can modulate gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can exert beneficial effects, such as enhancing cognitive function by inhibiting acetylcholinesterase activity . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . The metabolic products can further interact with other biomolecules, influencing metabolic flux and altering the levels of key metabolites in the cell . Additionally, the compound can affect the activity of enzymes involved in phase II metabolic reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound and its metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and organic cation transporters, facilitating its uptake and distribution in various tissues . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific subcellular compartments, influencing its activity and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole typically involves the cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with maleimides. This reaction is highly efficient and practical, yielding the desired product with excellent stereoselectivity under mild conditions . Another method involves the use of 2,2,2-trifluoroethanol as a solvent to control nucleophilic peptide arylation, which significantly improves nucleophile-selectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of scalable synthetic routes involving trifluoroethylation and cycloaddition reactions is likely. These methods ensure high yields and purity, making the compound suitable for large-scale applications.
化学反応の分析
Types of Reactions
2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The oxidation of trifluoroethanol yields trifluoroacetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly in the presence of perfluoroaromatic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroethyl(mesityl)-iodonium triflate for trifluoroethylation and pentafluoropyridine for nucleophilic substitution . These reactions typically occur under mild conditions, ensuring high functional group tolerance and selectivity.
Major Products Formed
The major products formed from these reactions include trifluoroethylated derivatives and various substituted pyrroles, which are valuable intermediates in organic synthesis and medicinal chemistry .
科学的研究の応用
2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethanol: A solvent used in nucleophilic peptide arylation.
N-2,2,2-Trifluoroethylisatin Ketimines: Used in cycloaddition reactions to synthesize fluorinated compounds.
Trifluoromethylated Compounds: Widely used in medicinal chemistry for their enhanced metabolic stability and biological activity.
Uniqueness
2-(2,2,2-Trifluoroethyl)-octahydropyrrolo[3,4-c]pyrrole stands out due to its unique structural framework and the presence of the trifluoroethyl group, which imparts significant stability and reactivity. This makes it a valuable compound in various scientific and industrial applications, particularly in the synthesis of complex organic molecules and the development of new drug candidates .
特性
IUPAC Name |
5-(2,2,2-trifluoroethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2/c9-8(10,11)5-13-3-6-1-12-2-7(6)4-13/h6-7,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGIVVFNSCCVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1465277.png)



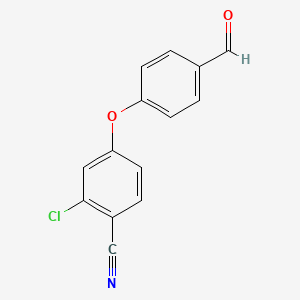
![6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465289.png)
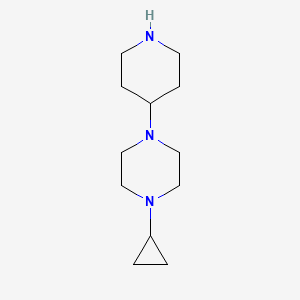
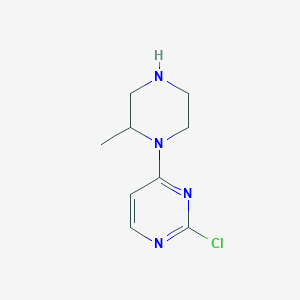
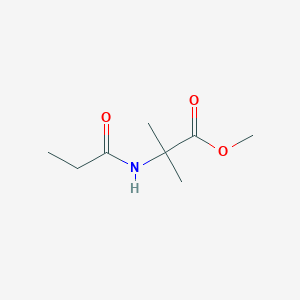
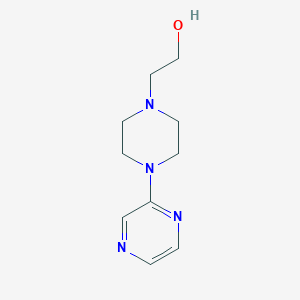
![2-[3-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1465295.png)
![{3-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1465296.png)
